Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Overview
Description
“Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride” is a chemical compound with the CAS Number: 1303889-60-2 . It has a molecular weight of 267.15 . The IUPAC name for this compound is methyl 3-amino-2-(4-pyridinylmethyl)propanoate dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material . It was obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2.2ClH/c1-14-10(13)9(7-11)6-8-2-4-12-5-3-8;;/h2-5,9H,6-7,11H2,1H3;2*1H . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 267.15 .Scientific Research Applications
Environmental and Pharmaceutical Analysis
- Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (MAPP) has been used as an ion-pairing reagent in capillary electrophoresis for the separation and determination of metal ions in environmental and pharmaceutical samples. This method achieved qualitative and quantitative analysis of various metal ions in water samples and pharmaceutical vitamin preparations (Belin & Gülaçar, 2005).
Synthesis of Pharmaceutical Compounds
- The compound plays a role in the synthesis of dabigatran etexilate, a notable anticoagulant. Specific steps involve the reaction of related compounds to produce intermediates leading to dabigatran etexilate (Huansheng, 2013).
Reactions with Nucleophiles
- Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride reacts with nucleophiles and 1,3-binucleophiles to form various derivatives. These reactions have led to the formation of acyclic 2-substituted compounds and heterocyclic N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010).
Structural and Molecular Analysis
- It has been used in the structural analysis of various compounds. For instance, the title compound, dabigatran etexilate tetrahydrate, involving this compound, has been studied for its crystal structure and molecular interactions (Liu et al., 2012).
Synthesis of Novel Compounds
- The compound is also instrumental in the synthesis of novel derivatives and compounds with potential therapeutic applications. For example, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate synthesized using this compound has shown potential anti-cancer activity (Liu et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity , suggesting potential targets within cancer-related pathways.
Mode of Action
It’s plausible that the compound interacts with its targets through hydrogen bonding and other non-covalent interactions , leading to changes in the target’s function.
Biochemical Pathways
Given its potential anti-cancer activity , it may influence pathways related to cell proliferation and apoptosis.
Result of Action
Based on its potential anti-cancer activity , it may induce cell death or inhibit cell proliferation in cancer cells.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 3-amino-3-(pyridin-4-yl)propanoate Dihydrochloride. For instance, the compound should be stored at 0-8°C for optimal stability .
Biochemical Analysis
Biochemical Properties
Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with amino acid decarboxylases, which are enzymes that catalyze the removal of carboxyl groups from amino acids. The interaction between this compound and these enzymes can lead to the formation of new products or the inhibition of enzyme activity, thereby influencing metabolic pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins such as kinases and phosphatases, which play crucial roles in transmitting signals within cells. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor by binding to the same site as the natural substrate, thereby preventing the substrate from accessing the enzyme. Alternatively, it can bind to allosteric sites, inducing conformational changes that alter enzyme activity. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level must be reached to elicit a significant biological response. It is crucial to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of organic substances. Additionally, it may interact with coenzymes such as nicotinamide adenine dinucleotide (NADH) or flavin adenine dinucleotide (FAD), influencing redox reactions and energy production within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as solute carrier family proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can participate in energy production and metabolic processes. Alternatively, it can be targeted to the nucleus, where it can influence gene expression and transcriptional regulation .
Properties
IUPAC Name |
methyl 3-amino-3-pyridin-4-ylpropanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTORCLCXFBAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659659 | |
Record name | Methyl 3-amino-3-(pyridin-4-yl)propanoate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369501-61-0 | |
Record name | Methyl 3-amino-3-(pyridin-4-yl)propanoate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.